Methyl 2-fluorosulfonyloxy-4-methoxybenzoate
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Overview
Description
Methyl 2-fluorosulfonyloxy-4-methoxybenzoate is an organic compound with the molecular formula C9H9FO5S. It is a derivative of benzoic acid, featuring a fluorosulfonyloxy group and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluorosulfonyloxy-4-methoxybenzoate typically involves the esterification of 2-fluorosulfonyloxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluorosulfonyloxy-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-fluorosulfonyloxy-4-methoxybenzoic acid.
Oxidation: 2-fluorosulfonyloxy-4-methoxybenzaldehyde or 2-fluorosulfonyloxy-4-methoxybenzoic acid.
Reduction: 2-fluorosulfonyloxy-4-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 2-fluorosulfonyloxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-fluorosulfonyloxy-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-methoxybenzoate
- Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate
Uniqueness
Methyl 2-fluorosulfonyloxy-4-methoxybenzoate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-fluorosulfonyloxy-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO6S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16-17(10,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGRCRJBVZWNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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